molecular formula C9H9BrO B1344253 8-Bromochromane CAS No. 3722-78-9

8-Bromochromane

Cat. No. B1344253
CAS RN: 3722-78-9
M. Wt: 213.07 g/mol
InChI Key: YJOORJDFGHETSS-UHFFFAOYSA-N
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Description

8-Bromochromane is not directly discussed in the provided papers; however, the papers do provide insights into various brominated compounds, particularly those related to nucleosides such as 8-bromoguanosine and 8-bromoadenosine. These compounds are of interest due to their conformational properties and potential applications in fields like cancer radiation therapy .

Synthesis Analysis

The synthesis of brominated compounds, such as those mentioned in the papers, often involves the use of halogenating agents like N-Bromosuccinimide (NBS) to introduce bromine atoms into specific positions on the molecular structure . Additionally, the synthesis of polynucleotides containing 8-bromoadenosine demonstrates the complexity of synthesizing brominated nucleic acid components, which can involve multiple steps and protective group strategies .

Molecular Structure Analysis

The molecular structures of brominated nucleosides have been determined using X-ray diffraction methods. These studies reveal that bromine substitution can lead to unusual conformations, such as the syn conformation in purine nucleosides, which contrasts with the more common anti conformation . The presence of bromine can also affect the stacking interactions in nucleic acid components, as seen in the crystal structure of 8-bromoguanosine .

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including nucleophilic substitutions. For instance, 8-bromo-1-carboxydiisophor-2(7)-en-3-one can react with nucleophiles like acetolysis or methanolysis, leading to isomerization and the formation of different products . The reactivity of bromo-carboranes in palladium-catalyzed cross-coupling reactions also highlights the versatility of brominated compounds in forming new bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. For example, the stability of the parent anion of 8-bromoadenine formed by low-energy electron attachment is a property that can be exploited in cancer radiation therapy . The crystal structures of brominated nucleosides also provide insights into their solid-state properties, such as base stacking patterns and hydrogen bonding .

Scientific Research Applications

Application 1: Cellular Biology

  • Specific Scientific Field: Cellular Biology .
  • Summary of the Application: 8-Bromo-Cyclic ADP-Ribose is used in the study of calcium signals in cells. A plethora of cellular functions are controlled by calcium signals, which are greatly coordinated by calcium release from intracellular stores .
  • Methods of Application or Experimental Procedures: The compound is used to explore the observation that S/ER calcium release via RyRs could mediate two opposing functions, namely pulmonary artery dilation and constriction, in a manner seemingly independent of IP3Rs or calcium influx pathways .
  • Results or Outcomes: The pharmacological profile of 8-bromo-cADPR action supported not only this, but also indicated that intracellular calcium signals were delivered across intracellular junctions formed by the S/ER .

Application 2: Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4−

  • Specific Scientific Field: Chemistry .
  • Summary of the Application: A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe can realize the “turn-off” detection of Cu2+ in acetonitrile solution, with strong specificity and excellent anti-interference of other metal ions . Furthermore, the complex BSS-Cu2+ has specific fluorescence recovery properties for H2PO4− .
  • Methods of Application or Experimental Procedures: In the fluorescence titration experiments, the fluorescence intensity of BSS showed a good linear relationship with the Cu2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10−8 mol/L . Similarly, under the same detection conditions, complex BSS-Cu2+ had specific fluorescence recovery properties for H2PO4− and the whole process was not only fast (6 s) but also free of interference from other anions, with a detection limit was as low as 5.7×10−8 mol/L .
  • Results or Outcomes: The complex BSS-Cu2+ could be successfully applied to the detection of H2PO4− in actual water samples, which shows excellent application prospects .

Safety And Hazards

8-Bromochromane is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

8-bromo-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOORJDFGHETSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626605
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromochromane

CAS RN

3722-78-9
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1-benzopyran
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